REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:16])([CH3:15])[C:10](OCC)=[O:11])=[CH:4][CH:3]=1.C(#N)C.C(=O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:16])([CH3:15])[CH2:10][OH:11])=[CH:4][CH:3]=1 |f:1.2,3.4.5.6.7.8|
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Name
|
|
Quantity
|
6.093 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)OC(C(=O)OCC)(C)C
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Name
|
acetonitrile dry ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)#N.C(=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at −20° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction was carefully quenched via addition of water (0.73 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
an aqueous solution of 5% sodium hydroxide (1.34 ml) was added
|
Type
|
STIRRING
|
Details
|
with stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Finally water (1.34 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 additional minutes
|
Type
|
ADDITION
|
Details
|
Magnesium sulfate was added
|
Type
|
FILTRATION
|
Details
|
the material was filtered through a plug of celite
|
Type
|
WASH
|
Details
|
rinsing well with tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
(Note that subsequent stirring of the aluminum salts in dichloromethane (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtering through celite
|
Type
|
CUSTOM
|
Details
|
provides additional product)
|
Type
|
CUSTOM
|
Details
|
The filtrates were stripped on the rotary evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)OC(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.843 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |